molecular formula C18H13BrO2 B2856019 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 430450-38-7

5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B2856019
CAS No.: 430450-38-7
M. Wt: 341.204
InChI Key: LYZXVBHCWUYNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C18H13BrO2 and a molecular weight of 341.2 g/mol It is a derivative of benzaldehyde, featuring a bromine atom and a naphthalen-1-ylmethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the following steps:

    Methoxylation: The attachment of a naphthalen-1-ylmethoxy group to the benzene ring.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Conversion of the aldehyde group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(naphthalen-1-yloxy)benzaldehyde
  • 5-Bromo-2-(naphthalen-2-ylmethoxy)benzaldehyde
  • 5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde

Uniqueness

5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the specific positioning of the bromine atom and the naphthalen-1-ylmethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO2/c19-16-8-9-18(15(10-16)11-20)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZXVBHCWUYNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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